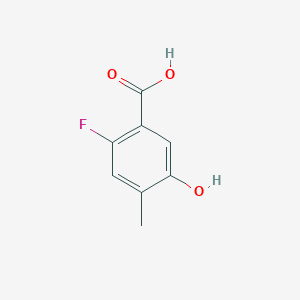

2-Fluoro-5-hydroxy-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMKFYPHQRSEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729188 | |

| Record name | 2-Fluoro-5-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870221-14-0 | |

| Record name | 2-Fluoro-5-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Chemical Synthesis

An In-Depth Technical Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic acid

This compound, with the CAS Number 870221-14-0, is a substituted aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring functionalized with a fluorine atom, a hydroxyl group, a methyl group, and a carboxylic acid moiety. This unique arrangement of functional groups makes it a molecule of significant interest to researchers in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the hydroxyl and carboxylic acid groups provide reactive sites for diverse synthetic transformations.[3] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, expected analytical characteristics, potential applications, and essential safety protocols.

Chemical and Physical Properties

This compound is a solid at room temperature.[4] Its molecular structure and key identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 870221-14-0 | [1][2] |

| Molecular Formula | C8H7FO3 | [4] |

| Molecular Weight | 170.14 g/mol | [4] |

| Synonyms | Benzoic acid, 2-fluoro-5-hydroxy-4-methyl-; 2-Fluoro-4-Methyl-5-hydroxybenzoic acid | [4] |

| Physical Form | Solid | [4] |

| InChI Key | HHMKFYPHQRSEPC-UHFFFAOYSA-N | [4] |

Synthesis and Purification: A Proposed Pathway

The proposed workflow begins with the fluorination of a commercially available cresol, followed by protection of the hydroxyl group, ortho-lithiation and carboxylation, and subsequent deprotection.

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Fluoro-4-methylphenol This step can be challenging but could potentially be achieved through a Sandmeyer-type reaction starting from 3-amino-4-methylphenol. The amino group is first converted to a diazonium salt, which is then treated with a fluoride source.

Step 2: Protection of the Hydroxyl Group The hydroxyl group of 2-fluoro-4-methylphenol is protected to prevent it from reacting in the subsequent lithiation step. A common method is the formation of a methyl ether using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Step 3: Directed ortho-Metalation and Carboxylation The protected phenol is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the position ortho to the fluorine and meta to the methyl ether, directed by the fluorine atom. The resulting aryl-lithium species is then quenched by bubbling carbon dioxide gas through the solution or by adding solid dry ice. Acidic workup protonates the carboxylate to yield the protected benzoic acid.

Step 4: Deprotection of the Hydroxyl Group The protecting group is removed to yield the final product. For a methyl ether, a strong Lewis acid such as boron tribromide (BBr3) is effective. The reaction is typically performed in a chlorinated solvent like dichloromethane.

Step 5: Purification The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds.[7][8][9][10]

| Technique | Predicted Characteristics |

| ¹H NMR | - A singlet for the methyl protons (around 2.2-2.4 ppm).- Two aromatic protons appearing as singlets or doublets due to fluorine coupling.- A broad singlet for the phenolic hydroxyl proton (can be exchangeable with D2O).- A broad singlet for the carboxylic acid proton (typically >10 ppm, exchangeable with D2O). |

| ¹³C NMR | - A peak for the methyl carbon (around 15-20 ppm).- A series of aromatic carbon peaks, with the carbon attached to fluorine showing a large C-F coupling constant.- A peak for the carbon of the carboxylic acid group (around 165-175 ppm). |

| ¹⁹F NMR | - A singlet for the single fluorine atom. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- A broad O-H stretch from the phenol (around 3200-3600 cm⁻¹).- C-F stretching vibrations (around 1100-1300 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (170.14).- Common fragmentation patterns including the loss of H₂O, CO, and COOH. |

Potential Applications in Drug Discovery and Materials Science

The unique combination of functional groups in this compound makes it a valuable intermediate for synthesizing more complex molecules with potential applications in various fields.

Caption: Potential applications derived from the core structure of the topic molecule.

-

Medicinal Chemistry : Benzoic acid derivatives are scaffolds for a wide range of biologically active compounds.[11][12] The carboxylic acid allows for amide coupling to generate libraries of compounds for screening. The fluorine atom can improve metabolic stability and binding affinity, while the hydroxyl group can act as a hydrogen bond donor or a site for further modification. Related fluorinated benzoic acids have been used to synthesize kinase inhibitors and agents for treating chronic pain.[13]

-

Materials Science : Hydroxybenzoic acids are precursors for liquid crystals.[14] The rigid core and the presence of hydrogen bonding groups can be exploited to design molecules with specific mesogenic properties. The fluorine substituent can influence the phase behavior and electronic properties of these materials.[14]

-

Agrochemicals : The structural motifs present in this molecule are also found in some herbicides and fungicides, suggesting its potential as a building block in the development of new agrochemicals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from related fluorinated and hydroxylated benzoic acids.[15][16][17][18]

-

Hazard Identification : Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[15][19]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles.

-

Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection : Use in a well-ventilated area or with a fume hood. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary.[16]

-

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[18]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid :

-

If Inhaled : Move to fresh air.

-

In Case of Skin Contact : Wash off with soap and plenty of water.

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[16]

-

In all cases of exposure, seek medical attention if symptoms persist.

References

-

2a biotech. This compound. Available from: [Link]

-

PubChem. 2-Fluoro-5-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Capot Chemical. MSDS of 2-Fluoro-5-methylbenzoic acid. Available from: [Link]

-

PubChem. 2-Fluoro-5-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

PubChem. 5-Fluoro-2-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available from: [Link]

-

Mosher Chemical. This compound. Available from: [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]

-

NIST WebBook. 2-Hydroxy-4-methylbenzoic acid. Available from: [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]

-

Wikipedia. p-Toluic acid. Available from: [Link]

-

Semantic Scholar. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]

Sources

- 1. 870221-14-0|this compound|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

- 14. ossila.com [ossila.com]

- 15. echemi.com [echemi.com]

- 16. capotchem.com [capotchem.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic Acid: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-5-hydroxy-4-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Drawing upon data from analogous compounds and established chemical principles, this document will explore its structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and its potential role in drug discovery.

Molecular Structure and Chemical Identity

This compound (CAS RN: 870221-14-0) is a trifunctional aromatic compound.[1][2] Its structure consists of a benzene ring substituted with a carboxylic acid group, a fluorine atom, a hydroxyl group, and a methyl group. The strategic placement of these functional groups dictates its chemical reactivity and potential biological activity.

The IUPAC name for this compound is this compound. Its molecular formula is C8H7FO3, and it has a molecular weight of approximately 170.14 g/mol .[2]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties: Predictions and Considerations

While specific experimental data for this compound is not widely available in the public domain, its physicochemical properties can be predicted based on the known characteristics of its functional groups and data from structurally similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale and Comparative Insights |

| Appearance | White to off-white solid. | Substituted benzoic acids are typically crystalline solids at room temperature.[3] |

| Melting Point | Expected to be relatively high. | The presence of hydrogen bonding donors (hydroxyl and carboxylic acid) and the rigid aromatic ring contribute to a stable crystal lattice. For comparison, 2-fluoro-4-hydroxybenzoic acid has a melting point of 200-202 °C.[4] |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents (e.g., ethanol, methanol, acetone). | The carboxylic acid and hydroxyl groups can form hydrogen bonds with water, but the overall nonpolar character of the benzene ring limits solubility in cold water. Increased temperature enhances solubility.[3] |

| pKa | Expected to be lower than benzoic acid (pKa ≈ 4.2). | The electron-withdrawing fluorine atom ortho to the carboxylic acid will increase its acidity through inductive effects.[5][6] |

Spectroscopic Profile: An In-Silico Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of organic compounds. Based on the structure of this compound, the following spectroscopic features are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electronic effects of the substituents.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The chemical shifts of the aromatic carbons will be affected by the fluorine, hydroxyl, methyl, and carboxyl substituents.

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.[7]

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 10.0 - 13.0 | Broad singlet | Carboxylic acid proton (-COOH). |

| 8.0 - 10.0 | Broad singlet | Phenolic proton (-OH). | |

| 6.5 - 7.5 | Doublet/Doublet of doublets | Aromatic protons. The exact shifts and coupling constants will depend on the specific substitution pattern. | |

| 2.0 - 2.5 | Singlet | Methyl protons (-CH₃). | |

| ¹³C | 165 - 175 | Singlet | Carboxylic acid carbon. |

| 150 - 165 (C-F) | Doublet (due to C-F coupling) | Aromatic carbons. | |

| 110 - 150 | Singlets/Doublets | Aromatic carbons. | |

| 15 - 25 | Singlet | Methyl carbon. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra for similar compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄) in a clean NMR tube.

-

Data Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

Referencing: Use the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |

| O-H stretch (Phenol) | 3200-3600 | Broad |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to strong |

| C-F stretch | 1100-1300 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): Expected at an m/z value corresponding to the molecular weight (≈ 170.14).

-

Key Fragmentation Patterns: Loss of H₂O (M-18), loss of COOH (M-45), and other characteristic fragments.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization.

Proposed Synthesis Route

Step 1: Formylation of 2-fluoro-4-methylphenol

The first step would involve the introduction of a formyl group (-CHO) onto the benzene ring, likely directed to the position para to the hydroxyl group due to its ortho-, para-directing nature. A common method for this transformation is the Reimer-Tiemann reaction or similar formylation reactions.

Step 2: Oxidation of the formyl group to a carboxylic acid

The intermediate aldehyde can then be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the title compound.

Detailed Hypothetical Protocol

Step 1: Synthesis of 2-Fluoro-5-hydroxy-4-methylbenzaldehyde

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylphenol in a suitable solvent such as ethanol.

-

Add a base, for example, sodium hydroxide, to the solution.

-

Slowly add chloroform to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-fluoro-5-hydroxy-4-methylbenzaldehyde.

Step 2: Synthesis of this compound

-

Dissolve the purified 2-fluoro-5-hydroxy-4-methylbenzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Slowly add an aqueous solution of potassium permanganate to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Continue stirring until the reaction is complete (indicated by the disappearance of the purple color of permanganate and TLC analysis).

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess permanganate.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are prevalent structural motifs in a wide range of pharmaceuticals. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[9] The hydroxyl and methyl groups on the aromatic ring of this compound offer additional points for chemical modification, making it a versatile building block for the synthesis of compound libraries for drug screening.

The specific substitution pattern of this molecule could be of interest in the development of inhibitors for various enzymes or receptors where specific interactions with these functional groups are desired. For instance, hydroxybenzoic acids and their derivatives have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[11][12][13]

Safety and Handling

-

Hazard Statements: May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a promising building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. While experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on the extensive knowledge of related substituted benzoic acids. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. Further research into the biological activities of this molecule and its derivatives is warranted to fully explore its potential applications.

References

- BenchChem. (2025). Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide.

- Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519.

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

-

ScholarWorks @ UTRGV. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

- Ramírez-Marcial, N., Martinez, A., & Ramírez, R. E. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1645.

-

ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. Retrieved from [Link]

-

MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

- BenchChem. (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.

-

ResearchGate. (2025, October 16). (PDF) Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-hydroxybenzoic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-4-methylbenzoic acid. Retrieved from [Link]

Sources

- 1. 870221-14-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 4. ossila.com [ossila.com]

- 5. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 6. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Benzoic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Role of Fluorine in Modern Drug Development

The introduction of fluorine into organic molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacological profile. Fluorine's unique properties, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, acidity, and binding interactions with biological targets.[1] Among the various classes of fluorinated compounds, fluorinated benzoic acid derivatives have emerged as particularly valuable building blocks in the synthesis of novel therapeutics.[2][3] Their versatile reactivity and the predictable effects of fluorine substitution make them indispensable scaffolds for researchers and scientists in drug development.

This guide provides an in-depth technical overview of fluorinated benzoic acid derivatives, tailored for professionals in the pharmaceutical and life sciences sectors. We will explore the fundamental principles underlying the strategic incorporation of fluorine, delve into key synthetic methodologies, discuss the impact of fluorination on physicochemical properties, and survey the diverse applications of these compounds in contemporary drug discovery.

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The judicious placement of fluorine atoms on a benzoic acid scaffold can lead to significant improvements in a drug candidate's "drug-like" properties. These enhancements stem from a combination of steric and electronic effects that are unique to fluorine.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the ability to block sites of metabolic oxidation.[4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, medicinal chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[1]

Modulating Acidity (pKa)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity of the carboxylic acid group.[4][5] This modulation of pKa is critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.[5] The closer the fluorine atom is to the carboxylic acid, the more pronounced the increase in acidity.

Fine-Tuning Lipophilicity

The impact of fluorine on lipophilicity is complex and highly context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a decrease in lipophilicity. This ability to fine-tune a molecule's lipophilicity is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Enhancing Binding Affinity

Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[1] The substitution of hydrogen with fluorine can also induce conformational changes that lock the molecule into a more bioactive conformation.[5]

Synthesis of Fluorinated Benzoic Acid Derivatives: Key Methodologies

The synthesis of fluorinated benzoic acid derivatives can be broadly categorized into two main approaches: direct fluorination of a pre-existing benzoic acid scaffold or the construction of the fluorinated aromatic ring from simpler fluorinated precursors.

Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine into an activated aromatic ring. This typically involves the reaction of a di- or tri-nitro-substituted benzoic acid derivative with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). The electron-withdrawing nitro groups activate the ring towards nucleophilic attack by the fluoride ion.

Experimental Protocol: Synthesis of 2,5-Difluoro-4-nitrobenzoic acid

This protocol outlines a representative nucleophilic aromatic substitution reaction.

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-5-fluoro-4-nitrobenzoic acid (1 equivalent) and spray-dried potassium fluoride (2.5 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir vigorously for 4-6 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Diazotization-Fluorination (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom into an aromatic ring. It involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Direct C-H Fluorination

Recent advances in catalysis have enabled the direct fluorination of C-H bonds, offering a more atom-economical and efficient route to fluorinated aromatics. These methods often employ electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a transition metal catalyst.

Spectroscopic Characterization of Fluorinated Benzoic Acid Derivatives

The unique spectroscopic properties of the fluorine atom provide powerful tools for the characterization of these compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an indispensable technique for the analysis of organofluorine compounds.[6][7] The ¹⁹F nucleus is 100% abundant and has a spin of 1/2, resulting in sharp NMR signals with a wide chemical shift range. This wide dispersion allows for the unambiguous identification of different fluorine environments within a molecule. Furthermore, coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, provides valuable structural information.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of fluorinated benzoic acid derivatives. The presence of fluorine can be readily identified by the characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of molecular formulas.

Applications in Drug Discovery and Beyond

Fluorinated benzoic acid derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[2][3][8]

Pharmaceuticals

Numerous marketed drugs contain a fluorinated benzoic acid moiety. For example, derivatives of fluorinated benzoic acid are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial agents, and anticancer drugs.[9][10] The strategic incorporation of fluorine in these molecules often leads to improved efficacy, selectivity, and pharmacokinetic properties.[10]

Agrochemicals

In the agrochemical industry, fluorinated benzoic acid derivatives are used to synthesize herbicides, fungicides, and insecticides. The presence of fluorine can enhance the biological activity and environmental stability of these compounds.[11]

Materials Science

The unique electronic properties conferred by fluorine make these derivatives valuable in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).[3]

Tracers in Hydrogeology

Due to their stability and low background concentrations in the environment, fluorinated benzoic acids are used as tracers to study groundwater flow and contaminant transport.[12][13]

Quantitative Data: pKa Values of Selected Fluorinated Benzoic Acids

The following table summarizes the experimental pKa values for a selection of fluorinated benzoic acid derivatives, illustrating the impact of fluorine substitution on acidity.

| Compound | pKa Value[14] |

| Benzoic Acid | 4.20 |

| 4-Fluorobenzoic acid | 4.14 |

| 3-Fluorobenzoic acid | 3.86 |

| 2-Fluorobenzoic acid | 3.46 |

As the data indicates, the acidity of the benzoic acid increases as the fluorine atom is moved closer to the carboxylic acid group, consistent with the inductive electron-withdrawing effect of fluorine.

Visualizing Key Concepts

Workflow for the Synthesis and Analysis of a Fluorinated Benzoic Acid Derivative

Caption: A generalized workflow for the synthesis, purification, and analysis of a fluorinated benzoic acid derivative.

The Impact of Fluorine Substitution on Molecular Properties

Caption: The multifaceted impact of fluorine substitution on the key properties of a benzoic acid derivative.

Conclusion and Future Perspectives

Fluorinated benzoic acid derivatives will undoubtedly continue to be of paramount importance in the field of drug discovery and development.[1] The predictable and often beneficial effects of fluorine substitution on a molecule's physicochemical and pharmacokinetic properties make these compounds highly attractive starting points and intermediates for the synthesis of new chemical entities.[5][15] As synthetic methodologies for the selective introduction of fluorine continue to advance, we can expect to see an even greater diversity of fluorinated benzoic acid derivatives being utilized in the quest for safer and more effective medicines. The ongoing exploration of their utility in materials science and other technological areas further underscores their significance as a versatile class of chemical compounds.[3]

References

- Makarov, V. A., et al. (2021). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.

- Lang, G. L., & Contella, K. M. (2021).

- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

- Gillard, R. J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359–8374.

- Gillard, R. J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

- Wang, Z., et al. (2023). Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. Environmental Science: Processes & Impacts, 25(6), 1017-1027.

- Munir, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).

- Reva, I., et al. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(16), 4983.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.

- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.).

- Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical.

- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.

- DeGraw, J. I., Cory, M., & Skinner, W. A. (1974). Fluorinated benzoic acid derivatives.

- Wang, Z., et al. (2023). Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. RSC Publishing.

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019).

- Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rot

- Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. (2020).

- Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (2019). Analytical Chemistry.

- Fluorin

- Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds. (1961). The Journal of Chemical Physics.

- Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.). Bibliothèque et Archives Canada.

- The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. (2010).

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020).

- Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). (n.d.). S4Science.

- The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. (2010).

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2022). PubMed Central.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. collectionscanada.ca [collectionscanada.ca]

- 8. sparrow-chemical.com [sparrow-chemical.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. scribd.com [scribd.com]

- 13. s4science.at [s4science.at]

- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 15. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GSK1016790A: A Potent TRPV4 Agonist for Research and Drug Development

This guide provides a comprehensive technical overview of GSK1016790A (CAS No. 870221-14-0), a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical information, mechanism of action, experimental applications, and key protocols associated with this critical research tool.

Introduction: The Significance of GSK1016790A in Cellular Signaling Research

GSK1016790A has emerged as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of the TRPV4 ion channel.[1][2] TRPV4 is a non-selective cation channel permeable to Ca2+ that acts as a polymodal sensor, responding to a wide array of stimuli including mechanical stress, moderate heat, and osmotic changes.[3][4] The high potency and selectivity of GSK1016790A, as compared to earlier agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD), have enabled precise investigation into TRPV4-mediated signaling pathways in numerous cell types and disease models.[3][5] This compound's ability to specifically activate TRPV4 channels has been instrumental in studies ranging from vascular function and inflammation to sensory transduction and tissue homeostasis.[6]

Core Chemical and Physical Properties

GSK1016790A is a complex synthetic molecule with the systematic name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide.[7] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 870221-14-0 | Multiple Sources |

| Molecular Formula | C29H34Cl2N4O6S2 | [7] |

| Molecular Weight | 655.61 g/mol | [7] |

| Appearance | White to off-white solid | Commercially Available |

| Purity | ≥97% (HPLC) | [7] |

| Solubility | Soluble in DMSO | [8] |

Note: While some databases may associate CAS 870221-14-0 with a different structure (2-fluoro-5-hydroxy-4-methylbenzoic acid), the vast body of scientific literature definitively links it to the TRPV4 agonist GSK1016790A.[9][10]

Mechanism of Action: From Channel Activation to Cellular Response

GSK1016790A exerts its effects by directly binding to and activating the TRPV4 ion channel, initiating a cascade of intracellular events. The primary and downstream consequences of this activation are multifaceted and context-dependent.

Primary Action: Potent and Selective TRPV4 Agonism

GSK1016790A is a highly potent agonist, eliciting Ca2+ influx in cells expressing TRPV4 at nanomolar concentrations.[7] Its selectivity is a key experimental advantage, showing no significant activity at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 μM.[7]

| Cell Type | Species | EC50 Value |

| HEK293 cells | Human TRPV4 | 2.1 nM |

| HEK293 cells | Mouse TRPV4 | 18 nM |

| Choroid plexus epithelial cells | Not Specified | 34 nM |

| HeLa cells | Human TRPV4 | 3.3 nM |

(Data compiled from sources[4][7][8])

Downstream Signaling Pathways

The initial influx of Ca2+ through the activated TRPV4 channel triggers a variety of signaling pathways, leading to diverse physiological outcomes.

-

Endothelial Nitric Oxide Synthase (eNOS) Activation: In endothelial cells, GSK1016790A-induced Ca2+ entry stimulates the phosphorylation and activation of eNOS, leading to the production of nitric oxide (NO).[6][7] This process is partially mediated by the AMP-activated protein kinase (AMPK) pathway and contributes to vasodilation.[6]

-

ERK1/2 Phosphorylation: Activation of TRPV4 by GSK1016790A has been shown to increase the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway involved in cell proliferation, differentiation, and survival.[7]

-

Regulation of Channel Trafficking: Beyond acute activation, GSK1016790A also influences the cellular localization of TRPV4 channels. Stimulation with the agonist leads to a rapid, dynamin-dependent endocytosis of TRPV4 from the plasma membrane.[1][3] This process serves as a desensitization mechanism and is regulated by Protein Kinase C (PKC), PI3K, and the RhoA signaling pathways.[1]

Caption: Workflow for in vitro calcium imaging.

Safety and Handling

GSK1016790A should be handled in a laboratory setting by trained personnel. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS). Stock solutions are typically prepared in DMSO and should be stored at -20°C.

Conclusion

GSK1016790A is a potent and selective TRPV4 agonist that has become an essential chemical probe in modern cell biology and pharmacology. Its ability to specifically modulate TRPV4 activity provides researchers with a powerful tool to dissect complex signaling pathways and explore novel therapeutic strategies for a range of diseases, from atherosclerosis to chronic pain. A thorough understanding of its mechanism of action and proper application in well-designed experiments will continue to drive significant advances in the field.

References

-

Mohammad, I. et al. (2018). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology. [Link]

-

Mohammad, I. et al. (2018). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PubMed Central. [Link]

-

Jin, M. et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS One. [Link]

-

Jin, M. et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. ResearchGate. [Link]

-

Alachem Co., Ltd. 870221-14-0 | this compound. [Link]

-

Zhang, Y. et al. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Oncotarget. [Link]

-

Wang, L. et al. (2021). Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents. Bioorganic & Medicinal Chemistry. [Link]

-

CoreSyn. 870221-14-0, this compound. [Link]

-

Capot Chemical. 870221-14-0 | this compound. [Link]

Sources

- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. 870221-14-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 10. 870221-14-0 | this compound - Capot Chemical [capotchem.com]

Unlocking the Therapeutic Potential of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid: A Technical Guide for Novel Drug Discovery

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of novel drug design. 2-Fluoro-5-hydroxy-4-methylbenzoic acid emerges as a molecule of significant interest, possessing a unique combination of substituents on a central benzoic acid core. The interplay of a fluorine atom, a hydroxyl group, a methyl group, and a carboxylic acid moiety suggests a rich potential for diverse biological activities. This guide delineates promising, underexplored research avenues for this compound, providing the scientific rationale and detailed experimental frameworks for its investigation as a therapeutic agent.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability[1][2][3]. The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a compound[2]. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets, potentially increasing binding affinity[1].

The hydroxybenzoic acid motif is prevalent in a multitude of biologically active natural products and synthetic compounds. This structural element is known to confer antioxidant properties and to be a key feature in various enzyme inhibitors[4]. The relative positions of the hydroxyl and carboxylic acid groups, along with the other substituents, create a unique electronic and steric profile for this compound, making it a compelling candidate for a range of therapeutic applications.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining potential research directions and providing robust, self-validating experimental protocols to explore the therapeutic utility of this compound.

Table 1: Predicted Physicochemical Properties of this compound and Its Isomers

| Property | This compound | 4-Fluoro-3-hydroxybenzoic acid | 3-Fluoro-4-hydroxybenzoic acid | 5-Fluoro-2-hydroxybenzoic acid |

| CAS Number | 870221-14-0 | 51446-31-2 | 350-29-8 | 345-16-4 |

| Molecular Formula | C₈H₇FO₃ | C₇H₅FO₃ | C₇H₅FO₃ | C₇H₅FO₃ |

| Molecular Weight ( g/mol ) | 170.14 | 156.11 | 156.11 | 156.11 |

| Predicted pKa | Not Specified | 4.02 ± 0.10 | 4.23 ± 0.10 | 2.68 ± 0.10 |

| Predicted XLogP3 | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Experimental validation of predicted values is recommended.

Research Area 1: Neurotherapeutics - Acetylcholinesterase Inhibition

Scientific Rationale

Alzheimer's disease and other neurodegenerative disorders are characterized by a decline in acetylcholine levels in the brain. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a key therapeutic strategy. The pharmacophore for many AChE inhibitors includes an aromatic ring and hydrogen bonding moieties[5][6][7][8]. The substituted benzoic acid core of this compound, with its hydroxyl and carboxylic acid groups, presents a scaffold that could potentially interact with the active site of AChE. The fluorine atom may enhance binding affinity and improve blood-brain barrier penetration, a critical attribute for centrally acting drugs.

Experimental Workflow: In Vitro AChE Inhibition Assay

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining AChE inhibition[9].

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

-

AChE Solution (1 U/mL): Prepare a stock solution of acetylcholinesterase from Electrophorus electricus in the phosphate buffer.

-

DTNB Solution (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

-

ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare this solution fresh.

-

Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in phosphate buffer to obtain a range of working concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Positive Control: Use a known AChE inhibitor like Donepezil for comparison.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the AChE solution.

-

Add 10 µL of the test compound dilution (or positive control/vehicle control).

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10-20 minutes, taking readings every minute.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Research Area 2: Dermatological and Cosmetic Applications - Tyrosinase Inhibition

Scientific Rationale

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation and for skin-lightening agents in cosmetics. Many tyrosinase inhibitors are phenolic compounds, and benzoic acid derivatives have shown potential in this area[10][11]. The hydroxyl group on the aromatic ring of this compound is a key structural feature that could interact with the copper ions in the active site of tyrosinase. The electronic effects of the fluorine and methyl groups may further modulate this interaction.

Experimental Workflow: In Vitro Tyrosinase Inhibition Assay

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating antioxidant activity.

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl in methanol. This solution should be prepared fresh and kept in the dark.

-

Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in methanol. Prepare serial dilutions.

-

Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, in methanol.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 100 µL of the test compound dilution (or positive control/methanol as a blank).

-

Add 100 µL of the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Research Area 4: Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition

Scientific Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. Some benzoic acid derivatives are known to possess anti-inflammatory properties. The structural features of this compound, particularly the acidic carboxyl group and the substituted aromatic ring, suggest that it could potentially bind to the active site of COX-1 and/or COX-2. Investigating its inhibitory activity against these enzymes could reveal a novel anti-inflammatory agent.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

Detailed Protocol: COX Colorimetric Inhibitor Screening Assay

This protocol is based on commercially available kits and established methodologies that measure the peroxidase activity of COX enzymes.

-

Reagent Preparation:

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0): Prepare the appropriate buffer for the assay.

-

Heme: Prepare a solution of heme as a cofactor.

-

COX-1 and COX-2 Enzymes: Use purified ovine COX-1 and human recombinant COX-2.

-

Test Compound Stock Solution: Prepare as described in previous protocols.

-

Arachidonic Acid Solution: Prepare a stock solution of the substrate.

-

Colorimetric Substrate: Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Positive Controls: Use a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).

-

-

Assay Procedure (96-well plate format):

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test compound dilution.

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

Immediately add 10 µL of the TMPD solution.

-

Shake the plate and measure the absorbance at 590 nm after 5 minutes.

-

-

Data Analysis:

-

Subtract the absorbance of the background wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound for both COX-1 and COX-2. % Inhibition = [(Absorbance of 100% activity - Absorbance of inhibitor) / Absorbance of 100% activity] x 100

-

Determine the IC50 values for both enzymes and calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

-

Materials Science Applications

Beyond its therapeutic potential, the unique structure of this compound makes it a candidate for applications in materials science. Fluorinated benzoic acids are used in the synthesis of high-performance polymers, liquid crystals, and metal-organic frameworks (MOFs). The presence of multiple functional groups allows for its use as a versatile building block or modulator in polymerization and self-assembly processes, potentially imparting desirable properties such as enhanced thermal stability and specific electronic characteristics to the resulting materials.

Synthesis and Further Steps

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. The strategic combination of its functional groups provides a strong rationale for investigating its activity as an acetylcholinesterase inhibitor, a tyrosinase inhibitor, an antioxidant, and an anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a clear and robust framework for researchers to unlock the therapeutic potential of this intriguing molecule. Through systematic investigation, this compound could become a valuable lead compound for the development of novel therapeutics.

References

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

-

Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. PubMed. [Link]

-

The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies. PubMed Central. [Link]

- Fluorine in drug discovery: Role, design and case studies. Google.

-

Pharmacophore model of AChE inhibitors generated by HYPOREFINE. (a) The... | Download Scientific Diagram. ResearchGate. [Link]

-

The role of fluorine in medicinal chemistry. PubMed. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Tyrosinase inhibition assay. Bio-protocol. [Link]

-

Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. PubMed. [Link]

-

Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. ACS Publications. [Link]

-

Dynamic structure based pharmacophore modeling of the Acetylcholinesterase reveals several potential inhibitors. Taylor & Francis Online. [Link]

-

Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate. [Link]

-

Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies. National Institutes of Health. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]

-

Discovery of a new type of scaffold for the creation of novel tyrosinase inhibitors. PubMed. [Link]

-

Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. [Link]

-

The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision. [Link]

-

DPPH Antioxidant Assay. G-Biosciences. [Link]

-

Discovery of a new type of scaffold for the creation of novel tyrosinase inhibitors | Request PDF. ResearchGate. [Link]

-

Tyrosinase inhibitions of benzoic acid linked peptide derivatives.. ResearchGate. [Link]

-

Tyrosinase Inhibition Assay. Active Concepts. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. MDPI. [Link]

-

Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]

-

Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. ResearchGate. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Link. [Link]

-

Acetylcholinesterase (AChE) Assay Kit. Boster Bio. [Link]

-

Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. ResearchGate. [Link]

-

In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. [Link]

-

Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays | Request PDF. ResearchGate. [Link]

-

Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. [Link]

-

Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. PubMed. [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. ossila.com [ossila.com]

- 8. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Fluoro-4-hydroxybenzoic acid CAS#: 65145-13-3 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic Acid: A Versatile Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Phenolic Acids

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When combined with the hydrogen-bonding capabilities of a hydroxyl group and the steric and electronic influence of a methyl group on a benzoic acid core, the resulting structures become highly valuable synthons for the construction of complex therapeutic agents.

This guide provides an in-depth technical overview of 2-Fluoro-5-hydroxy-4-methylbenzoic acid, a trifunctional building block with significant potential in the synthesis of novel pharmaceuticals. While this specific isomer is a relatively niche reagent, an analysis of its structure and the established chemistry of its analogs allows for a comprehensive exploration of its synthetic accessibility, spectroscopic characteristics, and potential applications. This document is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental guidance.

Physicochemical and Structural Profile

This compound (CAS No. 870221-14-0) is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a fluorine atom ortho to the carboxylic acid, a hydroxyl group meta to the carboxylate, and a methyl group in the para position. This specific arrangement of substituents dictates its reactivity and potential interactions with biological targets.

| Property | Value | Source |

| CAS Number | 870221-14-0 | [1] |

| Molecular Formula | C₈H₇FO₃ | [2] |

| Molecular Weight | 170.14 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically >98% (Commercially) |

The interplay of the electron-withdrawing fluorine atom and the electron-donating hydroxyl and methyl groups creates a unique electronic environment on the aromatic ring, influencing the acidity of the carboxylic acid and the nucleophilicity of the phenol.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

While a definitive, high-yield synthesis for this compound is not widely published in peer-reviewed literature, a plausible multi-step route can be devised based on established methodologies for analogous compounds, particularly from patent literature.[4] The following proposed pathway begins with a commercially available starting material, 2-fluoro-4-methylphenol.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthesis

This protocol is a conceptual outline based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Bromination of 2-Fluoro-4-methylphenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-fluoro-4-methylphenol (1.0 eq.) in acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (NBS, 1.05 eq.) in acetonitrile and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2-fluoro-5-methylphenol.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Carboxylation of 4-Bromo-2-fluoro-5-methylphenol (Conceptual)

This step is more challenging. A direct carboxylation of the brominated intermediate might be possible but could have regioselectivity issues. A more controlled, albeit longer, route is often preferred. A plausible, though complex, method is suggested by the synthesis of similar compounds and involves multiple steps such as protection of the hydroxyl group, lithium-halogen exchange followed by quenching with carbon dioxide, and subsequent deprotection.[3]

A more direct, yet potentially lower-yielding, approach could be a modified Kolbe-Schmitt reaction, though conditions would need to be carefully optimized due to the substituted nature of the phenol.

Spectroscopic Characterization (Predicted)

No definitive, published spectra for this compound are readily available. However, based on the structure and data from analogous compounds, the following spectroscopic characteristics can be predicted.[5][6][7][8]

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the fluorine and meta to the hydroxyl will likely appear as a doublet due to coupling with the fluorine. The proton ortho to the hydroxyl and meta to the fluorine will also appear as a doublet.

-

Methyl Protons: A singlet at approximately δ 2.2-2.4 ppm.

-

Hydroxyl and Carboxylic Acid Protons: Two broad singlets, likely at δ 5.0-6.0 ppm for the phenolic -OH and δ 10.0-13.0 ppm for the carboxylic acid -COOH, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Carboxyl Carbon: A signal around δ 165-175 ppm.

-

Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.

Mass Spectrometry

-

Electrospray Ionization (ESI): In negative ion mode, a prominent peak at [M-H]⁻ corresponding to an m/z of approximately 169.03. In positive ion mode, [M+H]⁺ at m/z 171.04 may be observed.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations.

Caption: Potential applications of this compound.

Case Study: A Building Block for Kinase Inhibitors

Many kinase inhibitors feature a core aromatic structure that can be derived from substituted benzoic acids. For example, 2-fluoro-5-methylbenzoic acid has been used in the synthesis of potent and selective kinase inhibitors.[9] The carboxylic acid moiety of this compound can readily undergo amide coupling reactions with various amines to generate a library of substituted benzamides. The fluorine atom can enhance binding to the kinase active site through favorable electrostatic interactions, while the hydroxyl group can serve as a key hydrogen bond donor or acceptor.

Potential in Anti-inflammatory Drug Development

Hydroxybenzoic acids are known scaffolds for anti-inflammatory agents. The hydroxyl group can act as an antioxidant and radical scavenger. Derivatives of p-hydroxybenzoic acid have shown anti-inflammatory activity.[10] The unique substitution pattern of this compound could be exploited to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory compounds.

Conclusion and Future Outlook

This compound represents a promising, albeit currently underutilized, building block in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecular architectures. While detailed experimental data for this specific isomer remains sparse in the public domain, a thorough understanding of the chemistry of its analogs allows for the rational design of synthetic routes and the prediction of its chemical behavior.

As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the exploration of unique and strategically functionalized building blocks like this compound will be paramount. It is anticipated that future research will further elucidate the synthetic utility and biological potential of this versatile compound, solidifying its place in the medicinal chemist's toolbox.

References

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

CoreSyn. (n.d.). 870221-14-0,this compound. Retrieved from [Link]

-

Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved from [Link]

-

Jiang, S., et al. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 870221-14-0 | this compound. Retrieved from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

Sources

- 1. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 2. 870221-14-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. Page loading... [wap.guidechem.com]

- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR [m.chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract